molecular formula C14H11Cl2NO3 B2815995 Methyl 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate CAS No. 338977-37-0

Methyl 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate

Cat. No.: B2815995
CAS No.: 338977-37-0
M. Wt: 312.15
InChI Key: PMPNHVQVHDFMIY-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate is a chemical compound with a complex structure that includes a pyridine ring, chlorobenzyl group, and ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzyl chloride with 5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid in the presence of a base, followed by esterification with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate
  • Methyl 5-chloro-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Uniqueness

Methyl 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-20-14(19)12-6-11(16)8-17(13(12)18)7-9-3-2-4-10(15)5-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPNHVQVHDFMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN(C1=O)CC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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